molecular formula C14H12F2O2 B6305408 (2,5-Difluoro-4-phenylmethoxyphenyl)methanol CAS No. 1936712-89-8

(2,5-Difluoro-4-phenylmethoxyphenyl)methanol

Cat. No.: B6305408
CAS No.: 1936712-89-8
M. Wt: 250.24 g/mol
InChI Key: ILZBTKRODUCAGJ-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-phenylmethoxyphenyl)methanol is a fluorinated aromatic alcohol characterized by a phenylmethoxy group at the para position and two fluorine atoms at the ortho and meta positions relative to the hydroxymethyl group. Its molecular formula is $ \text{C}{14}\text{H}{12}\text{F}2\text{O}2 $, and it is structurally defined by the following features:

  • Fluorine substitutions: At positions 2 and 5 on the benzene ring, which influence electronic properties and lipophilicity.
  • Hydroxymethyl group: A polar functional group enabling hydrogen bonding and derivatization.

Its synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions to introduce fluorine and methoxy groups.

Properties

IUPAC Name

(2,5-difluoro-4-phenylmethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZBTKRODUCAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-phenylmethoxyphenyl)methanol typically involves the reaction of 2,5-difluorophenol with benzyl chloride in the presence of a base such as potassium carbonate to form 2,5-difluoro-4-phenylmethoxyphenol. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Scientific Research Applications

(2,5-Difluoro-4-phenylmethoxyphenyl)methanol is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-phenylmethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Fluorinated Analogues

Fluorine substitutions significantly alter electronic and steric properties. Key comparisons include:

Compound Structural Differences Key Properties
(3,4-Difluoro-2-methoxyphenyl)methanol Fluorines at positions 3 and 4; methoxy at position 2 Reduced steric hindrance; altered dipole moment compared to the target compound
[4-(2,5-Difluorophenoxy)phenyl]methanol Difluorophenoxy group instead of phenylmethoxy Enhanced solubility due to ether linkage; distinct biological interaction profiles
[4-(Difluoromethyl)phenyl]methanol Difluoromethyl group at position 4 Higher lipophilicity; improved metabolic stability compared to hydroxymethyl

Key Insight : The position and number of fluorine atoms dictate reactivity. For example, 2,5-difluoro substitution in the target compound enhances electrophilicity at the para position, facilitating nucleophilic attacks.

Alkoxy-Substituted Analogues

The phenylmethoxy group’s role is highlighted in comparisons with other alkoxy derivatives:

Compound Alkoxy Group Impact on Properties
(2,5-Dihexoxy-4-(hydroxymethyl)phenyl)methanol Hexyloxy groups at positions 2 and 5 Increased hydrophobicity; reduced solubility in polar solvents
(2,5-Dimethoxy-4-(hydroxymethyl)phenyl)methanol Methoxy groups at positions 2 and 5 Higher crystallinity; weaker biological activity due to smaller substituents
(2,4,5-Trimethoxyphenyl)methanol Three methoxy groups Enhanced antioxidant activity but reduced bioavailability

Key Insight : The phenylmethoxy group in the target compound provides a balance between steric bulk and solubility, making it more versatile in synthetic applications than shorter-chain alkoxy analogues.

Hydroxymethyl Derivatives with Varied Substitutions

The hydroxymethyl group’s positioning and adjacent substituents critically influence biological activity:

Compound Substituents Biological Activity
(2,4-Dimethylphenyl)(phenyl)methanol Methyl groups at positions 2 and 4 Moderate enzyme inhibition; limited cytotoxicity
(2-Methoxy-5-methylphenyl)methanol Methoxy and methyl groups Antioxidant activity; weaker interactions with enzymes compared to target
[5-(3,5-Difluorophenyl)-2-methoxyphenol] Difluorophenyl and methoxy groups Antimicrobial properties; distinct pharmacokinetics due to phenol group

Key Insight: The combination of fluorine and phenylmethoxy groups in the target compound synergistically enhances its interaction with hydrophobic binding pockets in enzymes, a feature less pronounced in non-fluorinated analogues.

Biological Activity

(2,5-Difluoro-4-phenylmethoxyphenyl)methanol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process that involves the reaction of 2,5-difluorophenol with benzyl chloride in the presence of a base like potassium carbonate. The subsequent reduction using sodium borohydride yields the final product. The presence of fluorine atoms in its structure enhances its binding affinity to biological targets, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms increase the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for various metabolic enzymes, influencing pathways related to cell proliferation.
  • Receptor Modulation: It binds to specific receptors, potentially altering signaling pathways involved in apoptosis and cell survival .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study found that it demonstrated a minimum inhibitory concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) comparable to standard antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Notably:

  • Study 1: In vitro studies showed that it induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The proposed mechanism involves activation of caspases and modulation of cell cycle regulators .
  • Study 2: In vivo studies using xenograft models revealed significant tumor reduction attributed to its ability to induce apoptosis via mitochondrial pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This CompoundStructureHighSignificant
(2-(Benzyloxy)-3-bromophenyl)methanolStructureModerateModerate
(2-(Benzyloxy)-4-chlorophenyl)methanolStructureLowLow

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : Published in Phytochemical Analysis, this study evaluated various phenolic compounds, including this compound, highlighting its efficacy against MRSA strains .
  • Anticancer Properties Evaluation : Documented in Cell Press, this research utilized xenograft models to demonstrate tumor reduction through apoptosis induction .

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